Comprehensive Technical Guide on 1,1,5-Trioxo-1λ⁶-thiomorpholine-3-carboxylic Acid: Structure, Synthesis, and Applications
Comprehensive Technical Guide on 1,1,5-Trioxo-1λ⁶-thiomorpholine-3-carboxylic Acid: Structure, Synthesis, and Applications
Executive Summary
1,1,5-Trioxo-1λ⁶-thiomorpholine-3-carboxylic acid (CAS: 122556-18-7) is a highly oxidized, conformationally restricted heterocyclic compound[1]. Characterized by a six-membered thiomorpholine ring containing both a lactam (cyclic amide) and a sulfone (1,1-dioxide) moiety, this compound serves as a highly versatile building block in advanced organic synthesis and drug discovery[2].
In modern medicinal chemistry, it is primarily utilized as a rigid proline or cysteine surrogate in peptidomimetics, offering enhanced resistance to proteolytic cleavage while restricting the Ramachandran ϕ and ψ dihedral angles of the peptide backbone[3]. Furthermore, its unique physicochemical profile has led to its incorporation as a payload scaffold in antibody-drug conjugates (ADCs), specifically in the development of Eg5 inhibitors for targeted cancer therapies[4].
Structural and Physicochemical Profiling
The nomenclature "1λ⁶" indicates that the sulfur atom at position 1 is in a hexavalent (+6) oxidation state, corresponding to the sulfone group. The structural architecture of this compound provides several distinct pharmacological advantages:
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1,1-Dioxide (Sulfone) Group: Acts as a powerful electron-withdrawing group and a strong hydrogen-bond acceptor, significantly enhancing the aqueous solubility of the parent molecule.
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5-Oxo (Lactam) Group: Imparts structural rigidity and mimics the geometry of a peptide bond, yet is highly resistant to enzymatic degradation by endogenous proteases.
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3-Carboxylic Acid: Provides a synthetic anchor for solid-phase peptide synthesis (SPPS) and allows for the formation of pharmaceutically acceptable salts[3].
Structural features and pharmacological utility of the thiomorpholine scaffold.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 1,1,5-Trioxo-1λ⁶-thiomorpholine-3-carboxylic acid |
| CAS Number | 122556-18-7 (Racemic) / 118438-66-7 (3R-isomer)[1] |
| Molecular Formula | C₅H₇NO₅S[2] |
| Monoisotopic Mass | 193.00449 Da[2] |
| Predicted Collision Cross Section | 133.5 Ų ([M+H]⁺ adduct)[2] |
| Structural Class | Cyclic sulfonamide / Lactam / Peptidomimetic |
| GHS Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] |
Mechanistic Synthesis Workflow
The synthesis of 1,1,5-trioxo-1λ⁶-thiomorpholine-3-carboxylic acid is elegantly achieved through a three-phase synthetic route starting from the chiral pool (L-cysteine). This route preserves the stereocenter at C3, yielding the (3R)-isomer when L-cysteine is utilized[3].
Step-by-step synthetic workflow from L-cysteine to the target sulfone.
Step-by-Step Protocol & Causality
Phase 1: S-Alkylation (Thioether Formation)
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Procedure: Dissolve L-cysteine hydrochloride in degassed water. Adjust the pH to 8.5–9.0 using NaOH. Slowly add an equimolar amount of chloroacetic acid while maintaining the pH. Stir at room temperature for 2 hours.
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Causality: Cysteine possesses three pKa values (~1.7, ~8.3, ~10.8). Operating at pH 8.5 ensures the thiol is deprotonated to a highly nucleophilic thiolate, while the primary amine remains largely protonated. This thermodynamic control prevents unwanted N-alkylation, yielding S-carboxymethyl-L-cysteine (Carbocisteine) with high regioselectivity.
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Self-Validating Checkpoint: Perform an Ellman’s reagent test. A negative result (no yellow color) confirms the complete consumption of free thiols.
Phase 2: Lactamization (Intramolecular Cyclization)
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Procedure: Suspend the S-carboxymethyl-L-cysteine in aqueous hydrochloric acid (or neat reflux conditions) and heat to 90°C for 6–8 hours. Remove water in vacuo to drive the equilibrium forward.
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Causality: Heating under acidic conditions protonates the carboxymethyl hydroxyl group, converting it into a better leaving group (water). The adjacent primary amine acts as an intramolecular nucleophile. The formation of the 6-membered lactam ring (5-oxothiomorpholine-3-carboxylic acid) is entropically and thermodynamically favored over intermolecular polymerization.
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Self-Validating Checkpoint: Analyze via FTIR spectroscopy. The appearance of a strong lactam C=O stretch at ~1670 cm⁻¹ and the disappearance of primary amine N-H stretches confirm successful cyclization.
Phase 3: Sulfoxidation (Oxidation to Sulfone)
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Procedure: Dissolve the lactam intermediate in glacial acetic acid. Cool to 0°C and add an excess of 30% aqueous hydrogen peroxide (H₂O₂). Allow the mixture to warm to room temperature and stir for 12 hours.
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Causality: Acetic acid reacts with H₂O₂ to generate peracetic acid in situ. Peracetic acid is a highly effective electrophilic oxygen transfer agent that sequentially oxidizes the thioether to a sulfoxide, and subsequently to the sulfone, without cleaving the robust lactam ring.
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Self-Validating Checkpoint: Analyze via Mass Spectrometry (ESI-MS). A mass shift of exactly +32 Da (corresponding to two oxygen atoms) confirms the formation of the 1,1-dioxide target[2].
Applications in Drug Development & Analytical Chemistry
Peptidomimetics and Targeted Therapies
The rigid thiomorpholine core is extensively used in stereoselective polymer-supported synthesis[3]. By replacing natural amino acids (like proline or cysteine) with 1,1,5-trioxo-1λ⁶-thiomorpholine-3-carboxylic acid, drug developers can "lock" peptides into specific bioactive conformations. Notably, this scaffold has been patented as a critical structural payload in the development of Eg5 inhibitors (kinesin spindle protein inhibitors) used in antibody-drug conjugates (ADCs) to halt cell proliferation in oncology[4].
Analytical Biomarker
In proteomics and bioanalytical chemistry, the unoxidized precursor (5-oxothiomorpholine-3-carboxylic acid) is a well-documented degradation product of N-terminal cysteine residues[5]. When peptides containing N-terminal cysteines are exposed to alkylating agents or undergo specific mass spectrometry fragmentation, they frequently cyclize into this thiomorpholine derivative. Recognizing this pathway is critical for scientists performing peptide mapping or identifying impurities in cysteine-based drugs[5].
Handling, Safety, and Regulatory Compliance
As a biologically active heterocyclic compound, 1,1,5-trioxo-1λ⁶-thiomorpholine-3-carboxylic acid must be handled in accordance with strict laboratory safety protocols[1]:
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Hazard Classifications: It is classified under GHS as Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled), Skin Irrit. 2 (causes skin irritation), Eye Irrit. 2A (causes serious eye irritation), and STOT SE 3 (may cause respiratory irritation or drowsiness)[1].
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Protocol Standards: All handling must occur within a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves and splash-proof safety goggles are mandatory to mitigate dermal and ocular exposure risks.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 1,1,5-trioxo-1lambda6-thiomorpholine-3-carboxylic acid (C5H7NO5S) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
